Cas no 2877666-99-2 (3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine)

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazinyl-linked bromopyrimidine moiety and a piperidinyl group. This structure imparts versatility in medicinal chemistry and drug discovery applications, particularly as a potential intermediate for kinase inhibitors or other biologically active molecules. The bromine atom at the 5-position of the pyrimidine ring offers a reactive handle for further functionalization via cross-coupling reactions, enhancing its utility in structure-activity relationship studies. The compound’s well-defined heterocyclic framework and synthetic accessibility make it a valuable scaffold for exploring novel pharmacophores in targeted therapeutic development.
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine structure
2877666-99-2 structure
Product name:3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
CAS No:2877666-99-2
MF:C17H22BrN7
Molecular Weight:404.30748128891
CID:5319737
PubChem ID:165432773

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-6-(1-piperidinyl)pyridazine
    • AKOS040873446
    • 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
    • F6790-1260
    • 2877666-99-2
    • 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
    • インチ: 1S/C17H22BrN7/c18-14-12-19-17(20-13-14)25-10-8-24(9-11-25)16-5-4-15(21-22-16)23-6-2-1-3-7-23/h4-5,12-13H,1-3,6-11H2
    • InChIKey: VSRIEGFBNKDLET-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(N=C1)N1CCN(C2=CC=C(N=N2)N2CCCCC2)CC1

計算された属性

  • 精确分子量: 403.11201g/mol
  • 同位素质量: 403.11201g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 404
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.3Ų
  • XLogP3: 2.5

じっけんとくせい

  • 密度みつど: 1.452±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 664.7±65.0 °C(Predicted)
  • 酸度系数(pKa): 7.11±0.10(Predicted)

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6790-1260-15mg
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
15mg
$133.5 2023-09-07
Life Chemicals
F6790-1260-5mg
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
5mg
$103.5 2023-09-07
Life Chemicals
F6790-1260-1mg
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
1mg
$81.0 2023-09-07
Life Chemicals
F6790-1260-30mg
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
30mg
$178.5 2023-09-07
Life Chemicals
F6790-1260-10μmol
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
10μmol
$103.5 2023-09-07
Life Chemicals
F6790-1260-75mg
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
75mg
$312.0 2023-09-07
Life Chemicals
F6790-1260-20mg
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
20mg
$148.5 2023-09-07
Life Chemicals
F6790-1260-2μmol
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-1260-5μmol
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6790-1260-40mg
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
2877666-99-2
40mg
$210.0 2023-09-07

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine 関連文献

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazineに関する追加情報

Recent Advances in the Study of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS: 2877666-99-2)

The compound 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS: 2877666-99-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine and pyrimidine core structures, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of the synthetic pathway for 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The method involves a multi-step reaction sequence, starting from commercially available 5-bromopyrimidine, and incorporates a piperazine linker and piperidine moiety to achieve the final product. This advancement is critical for enabling further pharmacological evaluation and potential large-scale manufacturing.

Pharmacological studies have revealed that this compound exhibits potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases. In vitro assays demonstrated significant inhibition of key kinases such as ABL1 and SRC, with IC50 values in the low nanomolar range. These findings suggest that 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine could serve as a lead compound for the development of novel kinase inhibitors, offering a new avenue for targeted cancer therapies.

Further investigations into the compound's mechanism of action have utilized X-ray crystallography and molecular docking studies to elucidate its binding mode within the kinase active sites. These structural insights have provided a foundation for structure-activity relationship (SAR) studies, enabling researchers to design derivatives with enhanced potency and selectivity. A recent preprint on bioRxiv (2024) highlighted several optimized analogs that exhibit improved pharmacokinetic profiles, including better oral bioavailability and metabolic stability.

In addition to its kinase inhibitory properties, preliminary in vivo studies have explored the compound's efficacy in animal models of disease. A study conducted in murine models of chronic myeloid leukemia (CML) showed that administration of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine led to a significant reduction in tumor burden and prolonged survival. These results underscore its potential as a therapeutic agent, although further preclinical and clinical evaluations are necessary to fully assess its safety and efficacy.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as off-target effects, potential toxicity, and drug resistance mechanisms need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development of this molecule and its derivatives.

In conclusion, 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS: 2877666-99-2) represents a promising candidate in the field of kinase inhibitor research. Its unique chemical structure, combined with potent biological activity, positions it as a valuable tool for both basic research and drug development. Ongoing studies aim to further refine its properties and explore its therapeutic potential in a broader range of diseases.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD